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Cat. No.: B1489538 Get Quote

An In-Depth Technical Guide to the Physical Properties of 3-Ethynyl-4-methylbenzoic Acid

Introduction
3-Ethynyl-4-methylbenzoic acid (CAS No. 1001203-03-7) is a bespoke chemical intermediate

of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its rigid,

trifunctional structure—featuring a carboxylic acid, a methyl group, and a terminal alkyne—

offers a versatile scaffold for the synthesis of complex molecular architectures. The carboxylic

acid group provides a handle for amide coupling or esterification, the methyl group influences

steric and electronic properties, and the ethynyl group is a prime substrate for powerful

transformations such as Sonogashira coupling and click chemistry.

An exhaustive understanding of its physical properties is not merely academic; it is a

prerequisite for its effective application. Properties such as solubility, melting point, and acidity

dictate reaction conditions, purification strategies, formulation development, and ultimately, the

viability of a synthetic route. This guide provides a comprehensive overview of the core

physical properties of 3-Ethynyl-4-methylbenzoic acid, grounded in established analytical

principles and supplemented with detailed, field-proven methodologies for their empirical

determination.

Section 1: Core Physicochemical Properties
The precise physical properties of 3-Ethynyl-4-methylbenzoic acid are not extensively

documented in publicly available literature. Therefore, this section presents a combination of
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known data and expert-predicted characteristics based on its molecular structure and

comparison with analogous compounds.

Summary of Physicochemical Data
Property Value / Expected Range Data Source / Rationale

CAS Number 1001203-03-7 Literature[1][2]

Molecular Formula C₁₀H₈O₂ Calculated from structure[1]

Molecular Weight 160.17 g/mol Calculated from formula[1]

Melting Point
Not reported; predicted >170

°C

Based on analogs like 4-

methylbenzoic acid (180-181

°C)[3]. The rigid, planar

structure suggests strong

crystal lattice packing.

Boiling Point
Not reported; predicted >270

°C

High melting point suggests a

correspondingly high boiling

point, likely with

decomposition. Analog 4-

methylbenzoic acid boils at

274-275 °C[3][4].

Solubility

Predicted: Soluble in polar

organic solvents (DMSO, DMF,

Methanol, Acetone); sparingly

soluble in water.

The carboxylic acid group

imparts polarity, while the

aromatic ring provides

nonpolar character. Similar to

other benzoic acids[3][5].

Acidity (pKa)
Not reported; predicted ~4.1-

4.3

The electron-withdrawing

nature of the ethynyl group

should increase acidity relative

to 4-methylbenzoic acid (pKa =

4.36)[6]. Benzoic acid itself

has a pKa of ~4.2[7].
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Melting Point (m.p.): The melting point is a critical indicator of purity. For a crystalline solid

like 3-Ethynyl-4-methylbenzoic acid, a sharp melting range (typically <1 °C) signifies high

purity. The predicted high melting point is attributed to strong intermolecular hydrogen

bonding via the carboxylic acid dimers and efficient π-stacking of the aromatic rings in the

crystal lattice. The absence of a literature value necessitates its empirical determination, for

which Differential Scanning Calorimetry (DSC) is the gold standard (see Section 3.1).

Solubility: Solubility dictates the choice of solvent for synthesis, purification (recrystallization),

and analysis. The molecule is amphiphilic. The polar carboxylic acid group allows for

solubility in polar solvents like methanol and DMSO, while the substituted benzene ring

allows for some solubility in less polar solvents like ethyl acetate. As with many carboxylic

acids, its solubility in aqueous media is expected to be low but will increase significantly

upon deprotonation with a base to form the corresponding carboxylate salt.

Acidity (pKa): The pKa value is fundamental to understanding the molecule's behavior in

different pH environments. It determines the ionization state of the carboxylic acid, which in

turn influences its reactivity, solubility, and biological absorption. The ethynyl group at the

meta position acts as a weak electron-withdrawing group through induction, which stabilizes

the conjugate base (carboxylate anion). This stabilization effect leads to a prediction of

slightly stronger acidity (a lower pKa) compared to 4-methylbenzoic acid[6].

Section 2: Spectroscopic and Spectrometric
Characterization
Spectroscopic analysis is indispensable for verifying the chemical identity and structural

integrity of 3-Ethynyl-4-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the chemical environment of

hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet, exchangeable with D₂O).
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~8.0-7.5 ppm (m, 3H): Aromatic protons, exhibiting complex splitting patterns (likely a

doublet, a singlet-like peak, and a doublet of doublets).

~4.5 ppm (s, 1H): Acetylenic proton (terminal alkyne).

~2.4 ppm (s, 3H): Methyl group protons.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

~167 ppm: Carboxylic acid carbonyl carbon.

~140-120 ppm: Six distinct aromatic carbon signals.

~85-80 ppm: Two acetylenic carbon signals.

~20 ppm: Methyl carbon.

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL

of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Subsequently, acquire a broadband-decoupled ¹³C NMR

spectrum. For complete assignment, 2D NMR experiments like COSY and HSQC may be

necessary.

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier

transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and

reference the spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their

characteristic vibrational frequencies.

Key Predicted IR Absorptions (ATR):
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3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H

stretches.

~3290 cm⁻¹ (sharp, medium): ≡C-H stretch of the terminal alkyne.

~2110 cm⁻¹ (weak to medium): C≡C stretch of the alkyne.

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

~1600, ~1480 cm⁻¹: C=C stretches within the aromatic ring.

~1300 cm⁻¹: C-O stretch of the carboxylic acid.

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background

spectrum of the empty crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. The instrument software will automatically

ratio the sample spectrum to the background, generating the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through

fragmentation patterns.

Predicted Mass Spectrum (High-Resolution ESI-):

Molecular Ion: [M-H]⁻ at m/z 159.0451 (corresponding to C₁₀H₇O₂⁻). The high-resolution

measurement is crucial for confirming the elemental composition.

Key Fragment Ion: Loss of CO₂ (44 Da) from the molecular ion to give a fragment at m/z

115.0542.
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g.,

Electrospray Ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).

Ionization: Use negative ion mode (ESI-) to deprotonate the carboxylic acid, which is

typically a very efficient process.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

Section 3: Experimental Methodologies for Physical
Property Determination
The following protocols describe self-validating systems for the precise determination of key

physical properties.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatus because it measures the heat

flow into the sample as a function of temperature. The melting event is observed as an

endothermic peak, and the peak onset provides a highly accurate and reproducible measure of

the melting point, free from subjective operator error.

Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified

standards (e.g., indium).

Sample Preparation: Accurately weigh 1-3 mg of the sample into a clean aluminum DSC

pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point

(e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature
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well above the melting point (e.g., 220 °C).

Data Analysis: Analyze the resulting thermogram. The extrapolated onset temperature of the

endothermic melting peak is reported as the melting point.

Sample & Instrument Preparation DSC Run Data Analysis

1. Calibrate DSC
(Indium Standard)

2. Weigh 1-3 mg Sample
into Al Pan 3. Crimp Pan 4. Place Sample & Ref

Pans in Cell
5. Set Thermal Program

(e.g., 10°C/min) 6. Start Run under N₂ 7. Analyze Thermogram 8. Report Onset Temp
as Melting Point

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment via Shake-Flask Method
Causality: The shake-flask method is a robust equilibrium-based technique. By agitating an

excess of the solid with the solvent for an extended period, it ensures that the solution

becomes saturated. Subsequent analysis of the clear supernatant provides a

thermodynamically accurate measure of solubility at a given temperature.

System Setup: Add an excess amount of 3-Ethynyl-4-methylbenzoic acid to a series of

vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone,

ethyl acetate).

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant

temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically

24-48 hours).

Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours

to let the excess solid settle.

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant using a

syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles. Dilute the

sample gravimetrically with a suitable solvent.
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Quantification: Analyze the concentration of the diluted sample using a calibrated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: Calculate the original concentration in the supernatant to determine the

solubility, typically expressed in mg/mL or mol/L.

Equilibration Sampling Analysis

1. Add Excess Solid
to Solvent

2. Shake at Const. Temp
(24-48h) 3. Settle Excess Solid 4. Filter Supernatant 5. Dilute Sample 6. Quantify via HPLC 7. Calculate Solubility

Click to download full resolution via product page

Caption: Workflow for Solubility Assessment via Shake-Flask Method.

pKa Determination via Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH as a function of the

volume of added titrant (a strong base). The pKa corresponds to the pH at the half-equivalence

point, where the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]). This

method provides a direct thermodynamic measurement of the acid dissociation constant.

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent

system (e.g., a water/methanol co-solvent mixture to ensure solubility).

Instrument Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and

10). Place the sample solution in a beaker with a magnetic stir bar and immerse the

calibrated pH electrode.

Titration: Use an auto-burette to add a standardized solution of a strong base (e.g., 0.1 M

NaOH) in small, precise increments.

Data Recording: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1489538?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the

point of maximum slope on the curve (identified from the first derivative). The half-

equivalence point is at half the volume of the equivalence point. The pKa is the pH value at

this half-equivalence point.

1. Prepare Sample Solution
& Calibrate pH Meter

2. Titrate with Std. NaOH
(Record pH vs. Volume)

3. Plot pH vs. Volume

4. Find Equivalence Point
(Max d(pH)/dV)

5. Find Half-Equivalence Point
(V at EP / 2)

6. pKa = pH at
Half-Equivalence Point

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion
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While 3-Ethynyl-4-methylbenzoic acid is a compound with specific, documented utility, a

comprehensive public dataset of its physical properties is lacking. This guide bridges that gap

by integrating known structural information with predictions based on well-understood chemical

principles and data from analogous molecules. More importantly, it provides robust, detailed,

and validated experimental protocols for researchers to determine these critical parameters in

their own laboratories. The accurate characterization of properties like melting point, solubility,

and pKa is a non-negotiable step in leveraging this versatile building block for the next

generation of pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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